Cas no 883748-50-3 (Benzoic acid, 3-[(1S)-1-(methoxymethyl)propoxy]-5-(phenylmethoxy)-)

Benzoic acid, 3-[(1S)-1-(methoxymethyl)propoxy]-5-(phenylmethoxy)- structure
883748-50-3 structure
Product Name:Benzoic acid, 3-[(1S)-1-(methoxymethyl)propoxy]-5-(phenylmethoxy)-
CAS No:883748-50-3
MF:C19H22O5
MW:330.374986171722
CID:634848
PubChem ID:59127099
Update Time:2025-04-19

Benzoic acid, 3-[(1S)-1-(methoxymethyl)propoxy]-5-(phenylmethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 3-[(1S)-1-(methoxymethyl)propoxy]-5-(phenylmethoxy)-
    • 3-[(2S)-1-methoxybutan-2-yl]oxy-5-phenylmethoxybenzoic acid
    • 3-(Benzyloxy)-5-{[(2S)-1-methoxybutan-2-yl]oxy}benzoic acid
    • 883748-50-3
    • DTXSID50731019
    • ODRROWDZBTZLKC-INIZCTEOSA-N
    • SCHEMBL1427178
    • 3-({(1S)-1-[(Methyloxy)methyl]propyl}oxy)-5-[(phenylmethyl)oxy]benzoic acid
    • 3-(benzyloxy)-5-{[(1S)-1-(methoxymethyl)propyl]oxy}benzoic acid
    • Inchi: 1S/C19H22O5/c1-3-16(13-22-2)24-18-10-15(19(20)21)9-17(11-18)23-12-14-7-5-4-6-8-14/h4-11,16H,3,12-13H2,1-2H3,(H,20,21)/t16-/m0/s1
    • InChI Key: ODRROWDZBTZLKC-INIZCTEOSA-N
    • SMILES: O(C1C=C(C(=O)O)C=C(C=1)OCC1C=CC=CC=1)[C@H](COC)CC

Computed Properties

  • Exact Mass: 330.14672380g/mol
  • Monoisotopic Mass: 330.14672380g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 9
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 65Ų
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